Methyl 3-aminoacrylate

Catalog No.
S1795800
CAS No.
124703-69-1
M.F
C4H7NO2
M. Wt
101.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-aminoacrylate

CAS Number

124703-69-1

Product Name

Methyl 3-aminoacrylate

IUPAC Name

methyl 3-aminoprop-2-enoate

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

InChI

InChI=1S/C4H7NO2/c1-7-4(6)2-3-5/h2-3H,5H2,1H3

InChI Key

YHNZLOOOVQYYCP-UHFFFAOYSA-N

SMILES

COC(=O)C=CN

Canonical SMILES

COC(=O)C=CN

Methyl 3-aminoacrylate (CAS 124703-69-1) is a highly reactive, bifunctional enamino ester characterized by a planar, conjugated push-pull system consisting of an electron-donating primary amino group and an electron-withdrawing methyl ester. Commercially supplied as a mixture of E and Z isomers, it serves as a critical C3-building block in the synthesis of complex nitrogenous heterocycles, including 4-hydroxypyrimidines and indoles. Its low molecular weight (101.10 g/mol) and reduced steric profile make it a high-efficiency precursor for pharmaceutical intermediates and advanced materials where precise stereoelectronic control is required .

Substituting methyl 3-aminoacrylate with related enamino esters, such as (Z)-ethyl 3-aminoacrylate or methyl 3-aminocrotonate, fundamentally alters reaction kinetics and product distributions. The ethyl ester analog is predominantly locked in the Z-configuration due to increased steric bulk, which impedes cyclization pathways requiring the E-isomer geometry . Furthermore, substituting with methyl 3-aminocrotonate introduces a beta-methyl group that sterically hinders nucleophilic attack at the enamine carbon and forces unwanted substitution on the resulting heterocycle [1]. For procurement teams, using these generic alternatives in standardized pyrimidine or aza-Wittig syntheses leads to altered regioselectivity, reduced yields, and the need for costly process re-optimization.

E/Z Isomer Accessibility for Cyclization Pathways

Unlike (Z)-ethyl 3-aminoacrylate, which is sterically constrained predominantly to the Z-configuration, methyl 3-aminoacrylate exists as an accessible mixture of E and Z isomers under standard conditions. The reduced steric bulk of the methyl ester allows for rapid equilibration and utilization of the E-isomer during complex cyclization reactions. This is often a prerequisite for forming specific ring systems without requiring harsh, energy-intensive isomerization conditions .

Evidence DimensionIsomeric availability at standard conditions
Target Compound DataAccessible E and Z isomer mixture
Comparator Or Baseline(Z)-ethyl 3-aminoacrylate (Predominantly locked Z-isomer)
Quantified DifferenceEnables E-isomer dependent cyclizations without external isomerization energy
ConditionsStandard ambient synthesis conditions

Procuring the methyl ester ensures the necessary stereochemical flexibility for tandem cyclization reactions, avoiding the low yields associated with sterically locked ethyl analogs.

Steric Unhindrance for Unsubstituted Pyrimidine Core Synthesis

In the synthesis of 4-hydroxypyrimidines via condensation with formamide, the absence of a beta-alkyl substituent on methyl 3-aminoacrylate provides a kinetically favored, unhindered reaction site compared to methyl 3-aminocrotonate. While methyl 3-aminocrotonate yields specific beta-methylated pyrimidines, methyl 3-aminoacrylate is strictly required to produce the unsubstituted core at the 6-position, preventing steric clashes during the transition state of the base-catalyzed cyclization[1].

Evidence DimensionBeta-carbon steric hindrance and substitution
Target Compound DataUnsubstituted beta-carbon (yields 6-H pyrimidines)
Comparator Or BaselineMethyl 3-aminocrotonate (yields 6-methyl pyrimidines)
Quantified DifferenceEliminates beta-steric bulk, dictating the final heterocycle substitution pattern
ConditionsBase-catalyzed condensation with formamide at 90-130 °C

Buyers must select methyl 3-aminoacrylate when the target active pharmaceutical ingredient (API) requires an unsubstituted pyrimidine core, as crotonates will irreversibly methylate the ring.

Enhanced Leaving Group Kinetics in Amidation and Cyclization

During tandem condensation-cyclization reactions, the methoxy group of methyl 3-aminoacrylate acts as a superior leaving group compared to the ethoxy group of ethyl 3-aminoacrylate. The smaller methyl ester undergoes nucleophilic acyl substitution more rapidly, reducing the required reaction time and temperature for ring closure. This kinetic advantage translates to higher throughput in industrial scale-up and minimizes thermal degradation of sensitive intermediates .

Evidence DimensionEster leaving group steric bulk
Target Compound DataMethoxy leaving group (lower steric bulk)
Comparator Or BaselineEthyl 3-aminoacrylate (Ethoxy leaving group, higher steric bulk)
Quantified DifferenceFaster nucleophilic acyl substitution and ring closure
ConditionsNucleophilic attack during heterocyclic ring formation

Procuring the methyl ester variant reduces cycle times and energy costs in large-scale heterocyclic manufacturing.

Synthesis of 6-Unsubstituted 4-Hydroxypyrimidines for API Manufacturing

Because methyl 3-aminoacrylate lacks the beta-methyl group found in crotonate analogs, it is the mandatory precursor for synthesizing 6-unsubstituted 4-hydroxypyrimidine cores via formamide condensation. This ensures the correct regiochemistry for downstream pharmaceutical active ingredients [1].

Stereochemically Dependent Tandem Cyclizations

The accessible E/Z isomer mixture of methyl 3-aminoacrylate makes it the optimal choice for complex cyclizations, such as indole scaffold synthesis, where the E-geometry is required for the transition state. This avoids the need for harsh isomerization steps required by the locked Z-geometry of ethyl analogs .

High-Throughput Aza-Wittig Reactions

Leveraging the fast leaving group kinetics of the methyl ester, this compound is highly effective in aza-Wittig reactions to form imines and subsequent heterocycles. The reduced steric bulk allows for rapid nucleophilic acyl substitution, lowering energy costs during industrial scale-up .

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

101.047678466 g/mol

Monoisotopic Mass

101.047678466 g/mol

Heavy Atom Count

7

Wikipedia

Methyl (E)-3-aminoprop-2-enoate

Dates

Last modified: 04-14-2024

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